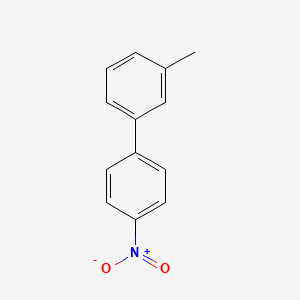

1-Methyl-3-(4-nitrophenyl)benzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methyl-3-phenylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Reduction: 1-Methyl-3-(4-aminophenyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

1-Methyl-3-(4-nitrophenyl)benzene serves as an important building block in organic chemistry. It is utilized in the synthesis of various derivatives, which can lead to the development of new materials and compounds. Its role as an intermediate allows chemists to create complex structures that are essential in pharmaceuticals and agrochemicals.

Research has indicated potential biological activities associated with this compound and its derivatives. Studies have explored its antimicrobial and anticancer properties, suggesting that modifications to the nitrophenyl group may enhance its biological efficacy. Interaction studies have focused on how this compound affects biological macromolecules, such as proteins and nucleic acids, which is crucial for understanding its safety and therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological properties. The nitro group can facilitate interactions that may alter enzyme activity or DNA binding properties, making it a candidate for drug development aimed at targeting specific diseases.

Industrial Applications

The compound is also significant in industrial applications, particularly in the production of dyes and pigments. Its structural characteristics allow it to be used in formulating various colorants that are stable and effective for commercial use. Additionally, its derivatives are explored for their potential use in material science, contributing to advancements in polymer chemistry and nanotechnology .

Case Studies

Mécanisme D'action

The mechanism of action of 1-methyl-3-(4-nitrophenyl)benzene primarily involves its ability to undergo electrophilic and nucleophilic reactions due to the presence of the nitro group. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .

Comparaison Avec Des Composés Similaires

1-Methyl-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the methyl group.

1-Methyl-2-nitrobenzene: Similar structure but with the nitro group in the ortho position relative to the methyl group.

1-Methyl-3-nitrobenzene: Similar structure but without the additional phenyl group.

Uniqueness: 1-Methyl-3-(4-nitrophenyl)benzene is unique due to the presence of both a methyl group and a nitrophenyl group on the benzene ring, which imparts distinct electronic and steric properties.

Activité Biologique

1-Methyl-3-(4-nitrophenyl)benzene, also known as 3-nitrotoluene (3-NT), is an aromatic compound with significant implications in both synthetic chemistry and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 213.236 g/mol. The compound features a methyl group attached to a benzene ring at the first position and a nitrophenyl group at the third position, contributing to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, particularly through nitration of toluene using a mixture of nitric acid and sulfuric acid. This process introduces the nitro group into the aromatic system, making it a versatile intermediate for further chemical modifications.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The nitro group can facilitate these interactions, potentially altering enzyme activities or DNA binding properties. Such interactions are crucial for evaluating the compound's safety and efficacy in pharmaceutical contexts.

Biochemical Pathways

The compound's mode of action involves various biochemical pathways, including:

- Reduction Reactions : The nitro group can be reduced to an amino group (–NH₂), which may enhance biological activity by increasing solubility and reactivity.

- Substitution Reactions : It can participate in nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities that may possess biological significance.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. For example, studies on similar nitroaromatic compounds have shown activity against various pathogens, suggesting that this compound could also possess similar effects .

Cytotoxicity Assays

A study investigating the cytotoxic activity of nitrophenyl derivatives demonstrated their potential against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promise in inhibiting cell proliferation in leukemia models .

Case Studies and Research Findings

Several studies have explored the broader implications of nitroaromatic compounds in biological systems:

- Benzene Metabolism : The metabolism of benzene and its derivatives has been linked to genetic damage and carcinogenicity. Understanding these pathways can provide insights into the potential risks associated with exposure to compounds like this compound .

- Toxicological Assessments : Investigations into the toxicological profiles of similar compounds reveal that while some exhibit beneficial biological activities, they may also pose risks due to their reactive nature and potential for metabolic activation leading to toxic effects .

Summary Table: Biological Activity Overview

Propriétés

IUPAC Name |

1-methyl-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXLIELPNYJMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441745 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-21-6 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.